molecular formula C20H19ClN2 B610781 Sempervirine methochloride CAS No. 6484-78-2

Sempervirine methochloride

Cat. No. B610781
CAS RN: 6484-78-2
M. Wt: 322.836
InChI Key: HIROAYNAUQCTHO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sempervirine methochloride is a biochemical.

Scientific Research Applications

  • Antiviral Activity : Sempervirine has shown significant antiviral activity against tobacco mosaic virus (TMV), with an inhibition rate of 52.6% in vivo and 73.3% in vitro at a concentration of 50 ug/mL. This suggests its potential use in plant virus control (Hao Xiaojiang, 2013).

  • Cytotoxicity in Cancer Research : In the context of cancer research, sempervirine and its analogues have been synthesized and tested for cytotoxicity against human cancer cell lines. 10-Fluorosempervirine has been identified as the most potently cytotoxic member of this family yet described (Xiaohong Pan, Chunying Yang, J. Cleveland, T. Bannister, 2016).

  • Role in Treating Hepatocellular Carcinoma : Sempervirine has been found to induce apoptosis and cell cycle arrest in hepatocellular carcinoma (HCC) cells, as well as inhibiting HCC tumor growth in vivo. It acts by regulating the Wnt/β-Catenin pathway, making it a promising compound for cancer treatment (Rong-cai Yue et al., 2021).

  • Binding with DNA : Research has explored the binding mode of sempervirine to DNA, revealing its ability to unwind circular DNA and aggregate at the surface of the polyion. This property is significant for understanding its interaction with biological molecules (M. Caprasse, C. Houssier, 1984).

  • Antimycobacterial Activity : Sempervirine has demonstrated antimycobacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/ml. This suggests its potential use in treating mycobacterial infections (F. Tosun et al., 2004).

  • Autophagy and Apoptosis in Glioma Cells : It has been shown that sempervirine mediates autophagy and apoptosis in glioma cells through the Akt/mTOR signaling pathways, indicating its therapeutic potential for glioma cancer treatment (Gaopan Li et al., 2021).

properties

CAS RN

6484-78-2

Product Name

Sempervirine methochloride

Molecular Formula

C20H19ClN2

Molecular Weight

322.836

IUPAC Name

1H-Benz(g)indolo(2,3-a)quinolizin-6-ium, 2,3,4,13-tetrahydro-13-methyl-, chloride

InChI

InChI=1S/C20H19N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-13H,2-3,6-7H2,1H3;1H/q+1;/p-1

InChI Key

HIROAYNAUQCTHO-UHFFFAOYSA-M

SMILES

Cn1c2c(cc3c(CCCC3)c4)[n+]4ccc2c5c1cccc5.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Sempervirine methochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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